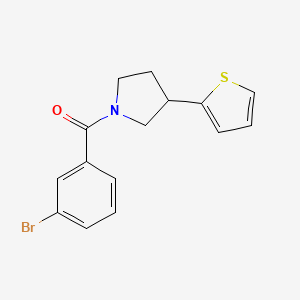

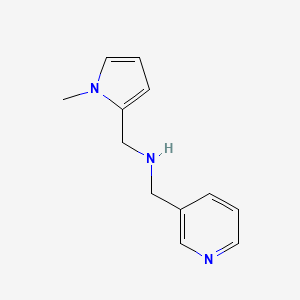

amine CAS No. 852940-59-1](/img/structure/B2552776.png)

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1,3-Benzothiazol-2-yl)ethylamine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocyclic compounds that have been extensively investigated due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing 2-arylbenzothiazoles .Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethylamine” can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1,3-Benzothiazol-2-yl)ethylamine, focusing on six unique fields:

Antimicrobial Agents

1-(1,3-Benzothiazol-2-yl)ethylamine: has shown promising potential as an antimicrobial agent. Research indicates that benzothiazole derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . These compounds can disrupt bacterial cell walls and inhibit essential enzymes, making them effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethylamine , have been extensively studied for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . Their ability to selectively target cancer cells while sparing normal cells makes them valuable candidates for cancer therapy.

Antitubercular Compounds

Recent studies have highlighted the efficacy of benzothiazole derivatives in combating tuberculosis (TB)1-(1,3-Benzothiazol-2-yl)ethylamine has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of TB . These compounds can enhance the potency of existing TB drugs and help in overcoming drug resistance.

Antioxidant Properties

Benzothiazole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and damage1-(1,3-Benzothiazol-2-yl)ethylamine can scavenge free radicals and reduce oxidative damage in biological systems . This property is particularly useful in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Anticonvulsant Activity

Research has shown that benzothiazole derivatives possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy and other seizure disorders . 1-(1,3-Benzothiazol-2-yl)ethylamine can modulate neurotransmitter activity and stabilize neuronal membranes, thereby reducing the frequency and severity of seizures.

Anti-inflammatory Agents

1-(1,3-Benzothiazol-2-yl)ethylamine: has demonstrated anti-inflammatory effects in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues . This makes them useful in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have shown promising results against various bacterial strains , suggesting that they might target bacterial proteins or enzymes.

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions and changes caused by 1-(1,3-Benzothiazol-2-yl)ethylamine remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of 1-(1,3-Benzothiazol-2-yl)ethylamine is yet to be determined.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against various bacterial strains , suggesting that 1-(1,3-Benzothiazol-2-yl)ethylamine may have similar effects.

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUMSIEDZZPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)

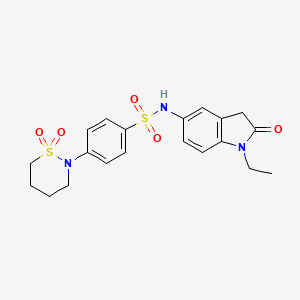

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)

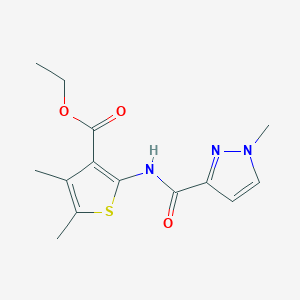

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)

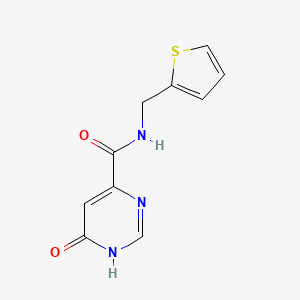

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)